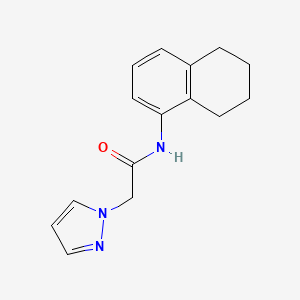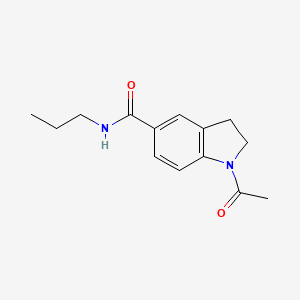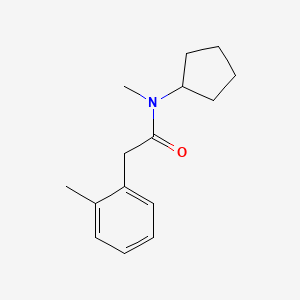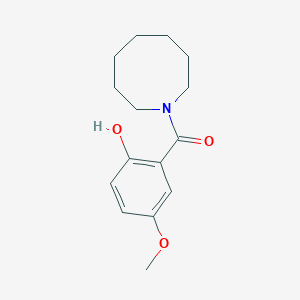
2-pyrazol-1-yl-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-pyrazol-1-yl-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide, also known as PTN, is a small molecule compound that has been extensively studied for its potential applications in scientific research. This compound has shown promising results in a variety of research areas, including cancer treatment, neuroprotection, and anti-inflammatory effects.
Wirkmechanismus
The mechanism of action of 2-pyrazol-1-yl-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide is not fully understood, but it is believed to work through multiple pathways. It has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and to reduce oxidative stress in neuronal cells. Additionally, 2-pyrazol-1-yl-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide has been found to modulate the activity of certain signaling pathways involved in inflammation.
Biochemical and Physiological Effects:
2-pyrazol-1-yl-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce oxidative stress in neuronal cells, and reduce inflammation in experimental models. Additionally, 2-pyrazol-1-yl-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide has been found to modulate the activity of certain signaling pathways involved in these processes.
Vorteile Und Einschränkungen Für Laborexperimente
2-pyrazol-1-yl-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide has several advantages for use in lab experiments. It is a small molecule compound that can easily penetrate cells and has been shown to have low toxicity in experimental models. However, the limitations of 2-pyrazol-1-yl-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide include its limited solubility in water and its potential for off-target effects.
Zukünftige Richtungen
There are several future directions for the study of 2-pyrazol-1-yl-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide. One potential area of research is the development of 2-pyrazol-1-yl-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide derivatives that may have improved solubility and efficacy. Additionally, further studies are needed to fully understand the mechanism of action of 2-pyrazol-1-yl-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide and its potential applications in a variety of research areas, including cancer treatment, neuroprotection, and anti-inflammatory effects.
Synthesemethoden
The synthesis of 2-pyrazol-1-yl-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide involves a multi-step process that starts with the reaction of 5,6,7,8-tetrahydronaphthalen-1-amine with ethyl bromoacetate to form 5,6,7,8-tetrahydronaphthalen-1-yl)acetate. This intermediate product is then reacted with hydrazine hydrate to form 2-pyrazol-1-yl-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide.
Wissenschaftliche Forschungsanwendungen
2-pyrazol-1-yl-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide has been studied extensively for its potential applications in scientific research. It has been shown to have anti-cancer effects, specifically in inhibiting the growth of breast cancer cells. Additionally, 2-pyrazol-1-yl-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide has been found to have neuroprotective effects, reducing neuronal damage caused by oxidative stress. It has also been studied for its anti-inflammatory effects, reducing inflammation in a variety of experimental models.
Eigenschaften
IUPAC Name |
2-pyrazol-1-yl-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c19-15(11-18-10-4-9-16-18)17-14-8-3-6-12-5-1-2-7-13(12)14/h3-4,6,8-10H,1-2,5,7,11H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYAXLWHDAZXVDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC=C2NC(=O)CN3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-pyrazol-1-yl-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-cyclopentyl-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7473908.png)


![3-chloro-N-[2-(dimethylamino)-2-oxoethyl]-N-methylbenzamide](/img/structure/B7473931.png)





![4-fluoro-N-methyl-N-[(5-methylfuran-2-yl)methyl]benzamide](/img/structure/B7473998.png)
